molecular formula C8H8N2O2 B8714883 3,4-Dimethoxypicolinonitrile

3,4-Dimethoxypicolinonitrile

Cat. No.: B8714883
M. Wt: 164.16 g/mol
InChI Key: XMOUHRBJFHBOPA-UHFFFAOYSA-N
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Description

3,4-Dimethoxypicolinonitrile is a pyridine derivative characterized by a nitrile group at the 2-position and methoxy (-OCH₃) substituents at the 3- and 4-positions of the pyridine ring. Methoxy-substituted picolinonitriles are critical intermediates in pharmaceutical and agrochemical synthesis due to their electronic and steric effects, which influence reactivity and binding interactions .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3,4-dimethoxypyridine-2-carbonitrile

InChI

InChI=1S/C8H8N2O2/c1-11-7-3-4-10-6(5-9)8(7)12-2/h3-4H,1-2H3

InChI Key

XMOUHRBJFHBOPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)C#N)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Commercial Comparison

The table below summarizes key data for structurally related dimethoxypicolinonitrile derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Purity Price (per gram) Source
5,6-Dimethoxypicolinonitrile 1112851-50-9 C₈H₈N₂O₂ 164.16 N/A $400
3,5-Dimethoxypicolinonitrile 36057-45-1 C₈H₈N₂O₂* ~164.16 (inferred) 95% Not listed

*Molecular formula inferred from structural similarity to 5,6-dimethoxypicolinonitrile.

Key Observations:
  • Substituent Positioning : The 5,6- and 3,5-isomers differ in methoxy group placement. Adjacent methoxy groups (5,6-) may enhance steric hindrance and alter electronic effects compared to the separated 3,5-substituents. The 3,4-isomer (target compound) would exhibit unique electronic properties due to the proximity of methoxy groups to the nitrile functionality.
  • Commercial Availability: The 5,6-isomer is sold at a premium ($400/g), likely reflecting synthetic complexity or niche applications.

Comparison with Other Picolinonitrile Derivatives

Evidence also includes non-methoxy picolinonitriles, such as 4-(Dibromomethyl)picolinonitrile (CAS 153994-04-8) . Key differences:

  • Substituent Effects : Bromine substituents (electron-withdrawing) increase molecular weight and polarizability compared to methoxy groups (electron-donating). This alters reactivity in cross-coupling reactions or nucleophilic substitutions.
  • Applications : Brominated derivatives are often used in Suzuki-Miyaura couplings, while methoxy-substituted analogs may serve as ligands or intermediates in heterocyclic synthesis.

Electronic and Reactivity Trends

  • Methoxy Groups : Electron-donating methoxy substituents activate the pyridine ring toward electrophilic substitution but may deactivate the nitrile group. Positioning (3,4 vs. 5,6) modulates this effect.
  • Nitrile Reactivity: In 3,4-dimethoxypicolinonitrile, the nitrile group’s proximity to methoxy substituents could enhance its electrophilicity compared to isomers with distal methoxy groups.

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